Absence of Verifiable, Comparator-Anchored Biological Potency Data for the Target Compound
No quantitative inhibitory potency data (e.g., IC50, Ki) anchored to a named comparator compound could be identified for the target compound in primary literature or authoritative databases. A vendor reference to PNP inhibition potency [1] is unsupported by accessible, peer-reviewed evidence for this specific molecule. While related guanine and formycin B PNP inhibitors are described in the literature with IC50 values in the low micromolar range [1], no direct head-to-head data allows differentiation of the 4-chlorophenyl, tetramethyl derivative.
| Evidence Dimension | PNP Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not available from verifiable, non-vendor sources. |
| Comparator Or Baseline | 8-Aminoguanosine (CHEMBL2021376): IC50 = 1,330 nM (BindingDB, not head-to-head) |
| Quantified Difference | Cannot be calculated. |
| Conditions | Human erythrocyte PNP, [8-14C]-inosine conversion assay (per vendor-associated reference) |
Why This Matters
Without a verifiable comparator anchor, it is impossible to assess whether this compound offers superior PNP inhibition over readily available alternatives like 8-aminoguanosine, making procurement decisions based on potency alone speculative.
- [1] Chern, J.-W., et al. (1993) Synthesis of Guanine and Formycin B Derivatives as Potential Inhibitors of Purine Nucleoside Phosphorylase, Journal of Medicinal Chemistry, 36(8), 1024-1031. View Source
